5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Chemical Reactions Analysis
The microwave heating effect of a related compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), in liquid crystalline and isotropic phases has been investigated using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Antimicrobial Activity : This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Stana et al. (2014) found that certain derivatives exhibited better inhibitory activities than the reference drug against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and also showed good antifungal activity against Candida albicans. Additionally, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives that demonstrated weak to moderate antibacterial and antifungal activities.
Cancer Treatment : The compound's derivatives have been evaluated for their anticancer activity. El-Adl et al. (2020) synthesized and tested derivatives for anticancer activity against various cancer cell lines, finding some compounds to be highly potent. Furthermore, compounds exhibited inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), a significant target in cancer therapy.
Corrosion Inhibition : Chaouiki et al. (2022) researched the use of thiazolidinediones as corrosion inhibitors for carbon steel. Their study showed that these compounds significantly enhanced corrosion resistance, indicating their potential as eco-friendly corrosion inhibitors.
Antidiabetic Agents : Thiazolidine-2,4-diones have been studied for their potential as antidiabetic agents. Sohda et al. (1982) prepared over 100 derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding significant activity in some compounds.
DNA Binding Studies : The ability of derivatives to bind DNA has been explored for potential anti-tumor applications. Shah et al. (2013) studied the DNA binding affinity of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, revealing their potential as anti-cancer drugs.
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MBDTA-2, is the enzyme dihydrodipicolinate synthase (DHDPS) . DHDPS catalyzes the first and rate-limiting step in the lysine biosynthesis pathway .
Mode of Action
MBDTA-2 interacts with DHDPS and inhibits its function . It has been found that MBDTA-2 inhibits two targets in lysine synthesis . The first enzyme has allosteric inhibition, while the second enzyme is a competitive inhibitor .
Biochemical Pathways
MBDTA-2 affects the lysine biosynthesis pathway by inhibiting the function of DHDPS . This results in a decrease in lysine production, which can have downstream effects on protein synthesis and other cellular processes that require lysine.
Result of Action
The inhibition of DHDPS by MBDTA-2 leads to a decrease in lysine production . This can affect various cellular processes, including protein synthesis. The exact molecular and cellular effects of MBDTA-2’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can influence the phase transition of liquid crystals .
Dosage Effects in Animal Models
The effects of different dosages of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione in animal models have not been extensively studied. Some studies suggest that this compound may have potential therapeutic effects .
Metabolic Pathways
It is known that this compound can influence the mitochondrial respiration .
Transport and Distribution
It is known that this compound can influence the phase transition of liquid crystals .
Subcellular Localization
It is known that this compound can influence the phase transition of liquid crystals .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241062 | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-51-0 | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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